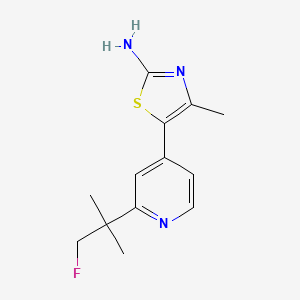

5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

Vue d'ensemble

Description

5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (FMPPT) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. FMPPT is a heterocyclic compound consisting of two rings, a pyridine and a thiazole, linked together by a fluorinated alkyl chain. FMPPT has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, FMPPT has been found to possess antioxidant, antifungal, and anti-viral properties.

Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

Compounds with specific scaffolds, such as imidazole and pyrimidine derivatives, are explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase. This enzyme is critical in proinflammatory cytokine release, with research focusing on the design, synthesis, and activity studies of selective inhibitors. These efforts aim to enhance binding selectivity and potency through structural modifications, highlighting the significance of specific chemical groups in drug development (Scior et al., 2011).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil, are pivotal in cancer treatment, demonstrating the importance of fluorine chemistry in the development of cancer therapeutics. Research into the synthesis, metabolism, and biological effects of fluorinated compounds provides insights into their mechanisms of action, including inhibition of thymidylate synthase and impacts on RNA- and DNA-modifying enzymes, which are crucial for their antitumor activity (Gmeiner, 2020).

Antitubercular Activity

The modification of chemical structures to enhance antitubercular activity against various Mycobacterium strains is a focus area, with compounds evaluated for their efficacy compared to existing treatments. This research emphasizes the potential of chemical modifications in discovering new leads for antitubercular compounds (Asif, 2014).

Sorbent Design for Environmental Applications

Amine-functionalized sorbents are investigated for their efficacy in removing contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the role of chemical modifications in enhancing the affinity and selectivity of sorbents for specific pollutants, offering insights into the design of next-generation materials for environmental remediation (Ateia et al., 2019).

Heterocyclic Compounds in Drug Synthesis

The synthesis and properties of heterocyclic compounds, such as pyridine and thiazole derivatives, are extensively studied for their potential in drug development. These compounds serve as key precursors or active pharmaceutical ingredients due to their structural diversity and biological relevance, highlighting the importance of heterocycles in medicinal chemistry (Parmar et al., 2023).

Propriétés

IUPAC Name |

5-[2-(1-fluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3S/c1-8-11(18-12(15)17-8)9-4-5-16-10(6-9)13(2,3)7-14/h4-6H,7H2,1-3H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKYGDVSYPOSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

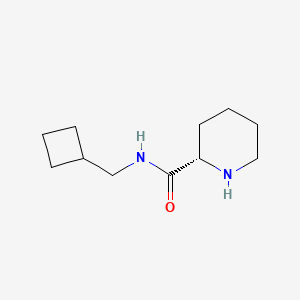

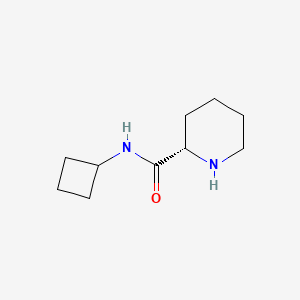

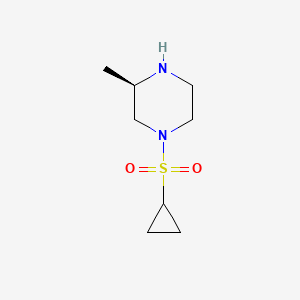

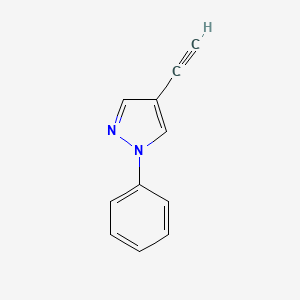

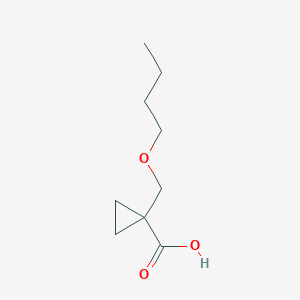

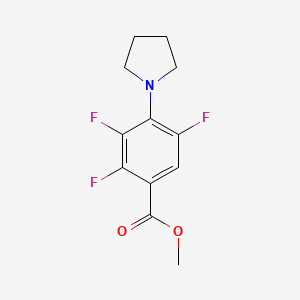

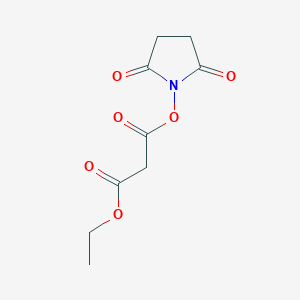

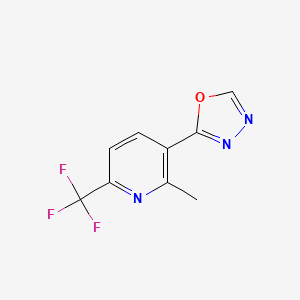

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)

![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)

![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)